(4S,5R,7R,8R)-2-oxaspiro[2.5]octane-4,5,6,7,8-pentol
Description
Properties
CAS No. |
52882-07-2 |
|---|---|
Molecular Formula |
C7H12O6 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(4R,5R,7R,8S)-1-oxaspiro[2.5]octane-4,5,6,7,8-pentol |
InChI |
InChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2/t2?,3-,4-,5-,6+,7?/m1/s1 |
InChI Key |
AWCFPDQAULWFNH-CEDNOLFGSA-N |
Isomeric SMILES |
C1C2(O1)[C@@H]([C@@H](C([C@H]([C@@H]2O)O)O)O)O |
Canonical SMILES |
C1C2(O1)C(C(C(C(C2O)O)O)O)O |
Origin of Product |
United States |
Elucidation of Molecular Architecture and Stereochemical Principles
Advanced Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are fundamental to confirming the covalent framework and functional groups of a molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Configuration
High-resolution NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, would be essential for the complete assignment of the proton and carbon skeletons of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol. Such analyses would provide critical information on the chemical environment of each nucleus, enabling the determination of through-bond and through-space correlations. This would, in turn, allow for the elucidation of the relative configuration of the stereocenters and the preferred conformation of the cyclohexane (B81311) and epoxide rings. Despite the foundational importance of this technique, specific chemical shift values, coupling constants, and NOE correlations for this compound have not been reported in the accessible scientific literature.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. For 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol, these techniques would be expected to confirm the presence of hydroxyl (-OH) groups and the ether linkage within the oxirane ring. The characteristic stretching and bending frequencies would provide evidence for these functionalities. However, no specific IR or Raman spectra, including absorption or scattering peak tables, are available in the public domain for this compound.
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. Furthermore, tandem mass spectrometry (MS/MS) experiments would elucidate the fragmentation pathways of the parent ion, offering valuable structural insights. This analysis would confirm the molecular formula of C₇H₁₂O₆. Detailed fragmentation data, which would help to piece together the molecular structure, has not been published.
Stereochemical Assignment and Absolute Configuration Determination
The stereochemical complexity of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol, which contains multiple chiral centers, requires specialized techniques for the separation and absolute configuration assignment of its stereoisomers.
Chiral Resolution Techniques for Enantiomer Separation
As 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol is a chiral molecule, it can exist as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is typically achieved through methods such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or diastereomeric crystallization. A synonym found in a chemical database, DL-4,7-Anhydro-4-hydroxymethyl-epi-inositol, suggests the existence of a racemic mixture. However, specific methodologies or experimental details regarding the successful resolution of the enantiomers of this compound are not described in the available literature.
X-ray Crystallography for Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. This technique would unambiguously establish the connectivity and spatial arrangement of all atoms in 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol. To date, no crystallographic data or crystal structure has been deposited in crystallographic databases or published in scientific journals for this compound.
Computational Approaches to Conformational Analysis and Stereochemical Prediction
The stereochemical and conformational landscape of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol can be effectively elucidated through a variety of computational chemistry techniques. These in silico methods provide a powerful tool for predicting the three-dimensional structure and relative stabilities of different stereoisomers and conformers, which can be challenging to determine experimentally due to the molecule's flexibility and numerous chiral centers.
Molecular Mechanics and Force Fields: Molecular mechanics (MM) methods, utilizing force fields such as MMFF94 or AMBER, offer a rapid initial screening of the vast conformational space of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol. These methods are particularly useful for identifying low-energy chair, boat, and twist-boat conformations of the cyclohexane ring.
Molecular Dynamics (MD) Simulations: To explore the conformational dynamics and the influence of solvent, Molecular Dynamics (MD) simulations are invaluable. udel.edunih.gov These simulations model the atomic motions of the molecule over time, providing insights into the transitions between different conformational states and the stability of intramolecular hydrogen bonds. For spiro-epoxides like the parent 1-oxaspiro[2.5]octane, MD trajectories have been used to perform principal component analysis to understand the conformational space, which is predominated by chair-like conformers. rsc.orgsemanticscholar.org
Predicting Spectroscopic Properties: A significant application of these computational approaches is the prediction of spectroscopic data, particularly NMR chemical shifts. researchgate.netresearchgate.net Theoretical calculations of NMR parameters can aid in the assignment of experimentally observed spectra, which is crucial for the definitive stereochemical assignment of complex polyhydroxylated molecules. rsc.orgnih.govliverpool.ac.uknih.gov
Hypothetical DFT Energy Profile of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol Conformers: The following interactive data table represents a hypothetical DFT-calculated relative energy profile for various conformers of a single stereoisomer of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol. The energies are given in kcal/mol relative to the most stable chair conformation.
| Conformer | Cyclohexane Ring Conformation | Epoxide Orientation | Hydroxyl Group Orientations (Axial/Equatorial) | Relative Energy (kcal/mol) |
| 1 | Chair | Pseudo-axial | 1a, 4e | 0.00 |
| 2 | Chair | Pseudo-equatorial | 2a, 3e | 1.25 |
| 3 | Twist-Boat | - | 1a, 2e, 2a | 5.80 |
| 4 | Boat | - | 3a, 2e | 7.50 |
Note: This data is illustrative and based on general principles of conformational analysis.
Conformational Dynamics and Isomerism in Spirocyclic Polyols
The spirocyclic nature of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol introduces unique conformational constraints and isomeric possibilities. The spiro center, being a quaternary carbon, links the cyclohexane and oxirane rings, restricting the conformational freedom of both rings relative to each other.
Conformational Isomerism: The cyclohexane ring can, in principle, adopt several conformations, including the stable chair form and higher-energy boat and twist-boat forms. For substituted cyclohexanes, the chair conformation is generally preferred, with bulky substituents occupying the equatorial positions to minimize steric strain. In the case of this pentol, the numerous hydroxyl groups can lead to a complex interplay of steric and electronic effects, including intramolecular hydrogen bonding, which can influence the conformational equilibrium.
Ring Inversion: The cyclohexane ring can undergo a ring-flip process, interconverting between two chair conformations. In this process, axial substituents become equatorial and vice versa. The energy barrier for this process will be influenced by the stereochemical arrangement of the hydroxyl groups.
Influence of the Spiro-epoxide Ring: The spiro-fused epoxide ring further complicates the conformational dynamics. The orientation of the oxirane ring relative to the cyclohexane ring can be described as pseudo-axial or pseudo-equatorial. Computational studies on the parent 1-oxaspiro[2.5]octane have shown that chair-like conformers with a pseudo-axial epoxide ring oxygen atom exhibit less strain. rsc.orgsemanticscholar.org The presence of the five hydroxyl groups in the pentol derivative is expected to modulate this preference through hydrogen bonding and steric interactions.
Dynamic NMR Spectroscopy: The principles of dynamic NMR spectroscopy can be applied to study the conformational dynamics of spirocyclic systems. rsc.org By analyzing the temperature dependence of the NMR spectra, it is possible to determine the energy barriers for conformational interconversions, such as ring inversion.
Advanced Synthetic Strategies for 1 Oxaspiro 2.5 Octane 4,5,6,7,8 Pentol
Retrosynthetic Analysis of the Spiro[2.5]octane Core with Pentol Functionality
A logical retrosynthetic analysis of 1-oxaspiro[2.5]octane-4,5,6,7,8-pentol begins with the disconnection of the spiro-epoxide, which is a key structural feature. This leads to a precursor cyclohexene (B86901) derivative with multiple hydroxyl groups. The formation of the spiro-epoxide can be envisioned from an exocyclic methylene (B1212753) group on a polyhydroxylated cyclohexane (B81311), which itself can be derived from a ketone functionality.
The densely functionalized cyclohexane core can be further simplified. The five hydroxyl groups (pentol) can be installed through stereoselective dihydroxylation and subsequent oxidation/reduction or epoxidation/hydrolysis sequences on a less functionalized cyclohexene ring. This leads back to simpler cyclohexene or cyclohexadiene precursors, which can be obtained from readily available starting materials through methods like the Diels-Alder reaction or by derivatization of commodity chemicals. A plausible retrosynthetic pathway is outlined below:
Scheme 1: Retrosynthetic Analysis of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol
This analysis highlights the key transformations required: formation of the spiro[2.5]octane system, introduction of the epoxide, and stereocontrolled installation of the five hydroxyl groups.
Directed Epoxidation Methodologies for Spirooxirane Formation
The formation of the spirooxirane ring is a critical step in the synthesis of 1-oxaspiro[2.5]octane-4,5,6,7,8-pentol. Achieving the desired stereochemistry at the spiro-center is paramount. Directed epoxidation, where a functional group on the substrate directs the oxidizing agent to a specific face of the double bond, is a powerful tool for this purpose. rsc.orgwikipedia.org
In the context of a polyhydroxylated cyclohexane precursor, existing hydroxyl groups can serve as directing groups for the epoxidation of an exocyclic double bond. The use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to diastereoselective epoxidation through hydrogen bonding between the allylic or homoallylic alcohol and the peracid. wikipedia.org Vanadium-based catalysts are also highly effective for the syn-epoxidation of allylic alcohols. wikipedia.org
An alternative approach involves the epoxidation of a cyclohexene ring followed by an intramolecular rearrangement. For instance, the epoxidation of a cyclohexene bearing a pendant hydroxyl group can lead to a subsequent intramolecular cyclization to form a spiro-ether, which could then be further manipulated.
| Reagent/Catalyst System | Directing Group | Expected Selectivity | Reference |
| m-CPBA | Allylic/Homoallylic -OH | syn to the directing group | wikipedia.org |
| Vanadium(IV) acetylacetonate (B107027) / t-BuOOH | Allylic -OH (axial favored) | syn to the directing group | wikipedia.org |
| Titanium(IV) isopropoxide / DET | Allylic -OH | Enantioselective (anti or syn) | nih.gov |
Stereoselective Polyhydroxylation Techniques
The installation of five hydroxyl groups with defined stereochemistry on the cyclohexane ring is a significant challenge. A powerful strategy involves the iterative use of stereoselective dihydroxylation reactions on a cyclohexene or cyclohexadiene precursor.
The Sharpless asymmetric dihydroxylation is a premier method for the enantioselective synthesis of syn-1,2-diols from alkenes using osmium tetroxide as a catalyst in the presence of a chiral ligand. rsc.org By choosing the appropriate chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), either enantiomer of the diol can be obtained with high enantiomeric excess. rsc.org This method can be applied to a cyclohexene precursor to establish the initial two stereocenters.
Subsequent hydroxylations can be directed by the existing stereocenters. For instance, epoxidation of the remaining double bond in a dihydroxylated cyclohexene followed by regioselective and stereoselective ring-opening of the epoxide can introduce two more hydroxyl groups. The synthesis of various inositols (cyclohexanehexols) often employs such strategies, starting from simpler precursors and building up the stereochemical complexity in a controlled manner. unicamp.brnih.gov
Table of Dihydroxylation Methods:
| Method | Reagent | Stereoselectivity |
|---|---|---|
| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), K₃[Fe(CN)₆], (DHQ)₂PHAL or (DHQD)₂PHAL | syn, Enantioselective |
| Upjohn Dihydroxylation | OsO₄ (cat.), NMO | syn, Non-selective |
| Prevost Dihydroxylation | I₂, Silver benzoate (B1203000) | anti |
Multi-Component Reactions for Spirocycle Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient route to complex molecular architectures. nih.gov For the synthesis of the 1-oxaspiro[2.5]octane core, an MCR could potentially assemble a highly functionalized spirocycle in a convergent manner.
While a direct MCR for 1-oxaspiro[2.5]octane-4,5,6,7,8-pentol is not established, related strategies can be envisioned. For example, a three-component reaction involving a cyclic ketone, an isatin, and a substituted urea (B33335) has been reported for the synthesis of spiro heterocycles. unicamp.brresearchgate.net A Prins-type cyclization, which is a three-component coupling of a homoallylic alcohol, a carbonyl compound, and an acid, can be used to generate spirocyclic tetrahydropyrans. researchgate.net Adapting such methodologies to incorporate the necessary functionality for the target molecule represents a promising area of research.
Chemoenzymatic Synthesis Approaches Utilizing Biocatalysts
Chemoenzymatic synthesis combines the best of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. For a complex molecule like 1-oxaspiro[2.5]octane-4,5,6,7,8-pentol, biocatalysts can play a crucial role in establishing key stereocenters.
Biocatalytic Desymmetrization: Prochiral cyclohexane derivatives can be desymmetrized using enzymes to create chiral building blocks. For example, lipases can selectively acylate or hydrolyze one of two enantiotopic hydroxyl groups in a meso-diol, leading to a chiral monoacetate and a chiral monoalcohol. mdpi.com This approach could be used to set the initial stereochemistry on the cyclohexane ring.
Biocatalytic Hydroxylation: Cytochrome P450 monooxygenases are capable of hydroxylating unactivated C-H bonds with high regio- and stereoselectivity. researchgate.net Engineered P450 enzymes have shown the ability to hydroxylate cycloalkanes. mdpi.com While direct polyhydroxylation to a pentol in one step is unlikely, sequential enzymatic hydroxylations or a combination of enzymatic and chemical methods could be a viable strategy.
Lipase-Catalyzed Kinetic Resolution: If a racemic mixture of a key intermediate is synthesized, lipases can be used for kinetic resolution. For instance, a racemic polyhydroxylated spirocycle could be selectively acylated by a lipase, allowing for the separation of the two enantiomers.
| Biocatalytic Strategy | Enzyme Class | Transformation |
| Desymmetrization | Lipases, Hydrolases | Selective modification of one of two enantiotopic groups in a meso compound. |
| Asymmetric Hydroxylation | Cytochrome P450s | Direct, stereoselective introduction of hydroxyl groups at C-H bonds. |
| Kinetic Resolution | Lipases | Selective reaction of one enantiomer in a racemic mixture. |
Total Synthesis of Complex Organic Molecules Featuring the 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol Moiety
While the total synthesis of 1-oxaspiro[2.5]octane-4,5,6,7,8-pentol itself has not been reported, the synthesis of natural products with related structural features provides valuable insights. For example, the total synthesis of epoxyquinone natural products like crotepoxide and senepoxide involves the stereoselective epoxidation of a functionalized cyclohexene-diol derivative. researchgate.net The synthesis of these molecules often starts from microbially produced chiral dihydroxy-dihydrobenzoic acid, highlighting the synergy between biocatalysis and chemical synthesis. researchgate.net
The synthesis of complex polycyclic natural products often relies on a carefully orchestrated sequence of reactions to build up stereochemical complexity. For instance, the total synthesis of grayanane natural products features directed epoxidation and intricate rearrangements to construct the polycyclic core. nih.gov These examples demonstrate that the strategies outlined above—retrosynthetic planning, directed reactions, stereoselective transformations, and the use of biocatalysts—are essential tools for tackling the synthesis of highly complex and functionalized molecules like 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol.
Reaction Mechanisms and Chemical Transformations of 1 Oxaspiro 2.5 Octane 4,5,6,7,8 Pentol
Epoxide Ring-Opening Reactions with Nucleophiles.
The reactivity of the epoxide ring is a cornerstone of the chemical behavior of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol. The significant ring strain of the three-membered ether ring makes it susceptible to attack by a wide range of nucleophiles, leading to the formation of 1,2-difunctionalized cyclohexane (B81311) derivatives. These reactions can be catalyzed by either acid or base, with each condition often imparting distinct regiochemical and stereochemical outcomes.
Regioselectivity and Stereoselectivity in Ring Opening
The regioselectivity of the nucleophilic attack on the epoxide ring of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol is a critical aspect of its reactivity. The two carbon atoms of the epoxide are not equivalent; one is a spiro carbon (C2) and the other is a methylene (B1212753) carbon (C3). The outcome of the ring-opening reaction is dictated by the nature of the nucleophile and the reaction conditions.
Under basic or neutral conditions , the reaction generally follows an SN2 mechanism. In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon atom. For 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol, this would be the methylene carbon (C3). This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack.
In contrast, under acidic conditions , the mechanism can be more complex, exhibiting characteristics of both SN1 and SN2 pathways. The reaction is initiated by the protonation of the epoxide oxygen, which makes the epoxide a better leaving group. The subsequent nucleophilic attack can occur at either the more substituted carbon (C2) or the less substituted carbon (C3). The choice of attack is influenced by the stability of the resulting carbocation-like transition state. For tertiary epoxides, attack at the more substituted carbon is often favored due to the greater stabilization of the partial positive charge.
The stereoselectivity of the ring-opening is typically anti-periplanar. The nucleophile attacks from the face opposite to the C-O bond that is breaking, resulting in a trans-diaxial or trans-diequatorial arrangement of the newly introduced nucleophile and the hydroxyl group in the resulting cyclohexane chair conformation.
A summary of expected regiochemical outcomes is presented in the table below:
| Reaction Condition | Predominant Site of Nucleophilic Attack | Stereochemical Outcome |
| Basic/Neutral | Less substituted carbon (C3) | Inversion of configuration |
| Acidic | Can occur at more substituted (C2) or less substituted (C3) carbon | Anti-addition |
Acid-Catalyzed and Base-Catalyzed Ring Opening Mechanisms
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is first protonated, forming a good leaving group. The nucleophile then attacks one of the epoxide carbons. The transition state has significant carbocationic character, and therefore, the attack may occur at the more substituted carbon (C2), which can better stabilize a positive charge. This leads to the formation of a product where the nucleophile is bonded to the spiro carbon.
Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in a classic SN2 fashion. Due to steric hindrance from the cyclohexane ring and the adjacent hydroxyl groups, the attack will predominantly occur at the less substituted methylene carbon (C3). This results in a product where the nucleophile is attached to the exocyclic methylene group, which is then converted to a hydroxymethyl group upon workup.
Hydroxyl Group Derivatization and Functionalization.
The presence of five hydroxyl groups on the cyclohexane ring of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol offers numerous possibilities for derivatization and functionalization. These reactions are crucial for modifying the compound's properties and for its use in further synthetic applications.
Acetylation and Protection Strategies.
The hydroxyl groups of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol can be readily acetylated using reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. Acetylation converts the polar hydroxyl groups into less polar acetate (B1210297) esters, which can alter the solubility and reactivity of the molecule.
Selective protection of the hydroxyl groups is a key strategy for achieving regioselective reactions on the polyol system. The different steric and electronic environments of the five hydroxyl groups could potentially allow for selective protection. For instance, sterically bulky protecting groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) might preferentially react with the less hindered hydroxyl groups. The choice of protecting group and the reaction conditions are critical for achieving the desired selectively protected intermediate.
A table summarizing common protecting groups for hydroxyls is provided below:
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |
| Acetyl | Ac | Acetic anhydride, pyridine | Mild base (e.g., K2CO3, MeOH) |
| Benzyl | Bn | Benzyl bromide, NaH | Hydrogenolysis (H2, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride ion (e.g., TBAF) |
| Triisopropylsilyl | TIPS | TIPSCl, imidazole | Fluoride ion (e.g., TBAF) |
Oxidation and Reduction Pathways of Polyol Moieties
The polyol moiety of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol can undergo a variety of oxidation and reduction reactions. The secondary hydroxyl groups can be oxidized to ketones using a range of oxidizing agents. The choice of oxidant will determine the extent of oxidation. Mild oxidants like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to over-oxidation and potential cleavage of the cyclohexane ring.
Conversely, should any of the hydroxyl groups be converted to carbonyl functionalities, they can be reduced back to alcohols. The stereochemical outcome of such a reduction would be dependent on the reducing agent and the steric environment around the carbonyl group. For example, sodium borohydride (B1222165) would typically afford the thermodynamically more stable equatorial alcohol, while a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride) might favor the formation of the axial alcohol.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry provides a powerful lens for dissecting the intricate reaction mechanisms of complex molecules like 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol at the atomic level. While specific computational studies focused exclusively on this highly substituted spiroepoxide are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining theoretical investigations of analogous epoxide systems. These studies offer a framework for predicting and analyzing the reactivity of the epoxide ring, the influence of the numerous hydroxyl substituents, and the stereochemical outcomes of its transformations.
Theoretical investigations, primarily employing density functional theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. figshare.comresearchgate.netresearchgate.net For 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol, computational models would focus on elucidating the mechanisms of key transformations, such as the acid-catalyzed and base-catalyzed opening of the epoxide ring. These calculations can pinpoint the transition state structures, which represent the highest energy point along a reaction coordinate, and determine the associated activation energies.
In a typical computational study of an epoxide ring-opening, researchers would model the reactant, the attacking nucleophile (e.g., a hydroxide (B78521) ion for base-catalyzed opening or a hydronium ion and water for acid-catalyzed opening), the transition state, and the final product. The geometries of these species are optimized to find the lowest energy conformation.
Hypothetical Reaction Pathway Analysis:
A computational analysis of the acid-catalyzed ring-opening of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol would likely proceed via the following steps:
Protonation of the Epoxide Oxygen: The initial step involves the protonation of the epoxide oxygen atom by an acid catalyst, forming a more reactive intermediate.
Nucleophilic Attack: A nucleophile, such as a water molecule or one of the internal hydroxyl groups, would then attack one of the two carbon atoms of the protonated epoxide. Computational models would explore the regioselectivity of this attack, predicting whether the nucleophile preferentially attacks the more or less substituted carbon atom. This is influenced by both steric and electronic factors. mdpi.com
Transition State Characterization: The transition state for the ring-opening would be characterized by an elongated C-O bond in the epoxide ring and the forming bond between the nucleophile and the carbon atom. Vibrational frequency calculations are used to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Product Formation: The final step involves the formation of the diol product.
The table below illustrates the type of data that would be generated from such a computational study, showing a hypothetical comparison of the activation energies for nucleophilic attack at the two different carbon atoms of the epoxide ring under acidic conditions.
| Reaction Pathway | Attacked Carbon | Hypothetical Activation Energy (kcal/mol) | Hypothetical Reaction Energy (kcal/mol) |
| Acid-Catalyzed Ring Opening | Spiro Carbon (C2) | 15.8 | -25.2 |
| Acid-Catalyzed Ring Opening | Methylene Carbon (C3) | 18.3 | -22.7 |
Note: The data in this table is representative and based on typical values for similar epoxide ring-opening reactions. It is intended for illustrative purposes due to the absence of specific published computational data for 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol.
Similarly, for a base-catalyzed mechanism, computational studies would model the direct nucleophilic attack of a base (e.g., hydroxide) on one of the epoxide carbons. In this scenario, the attack is generally favored at the less sterically hindered carbon atom, following an SN2-type mechanism. researchgate.net DFT calculations would provide the activation barrier for this process, allowing for a comparison with the acid-catalyzed pathway.
Furthermore, computational models can investigate the influence of the numerous hydroxyl groups on the cyclohexane ring. These groups can potentially participate in the reaction through intramolecular hydrogen bonding, which can stabilize transition states and influence the stereochemical outcome of the ring-opening. researchgate.net Conformational analysis of the reactant and transition states is crucial for understanding these effects. nih.govresearchgate.net
Design, Synthesis, and Characterization of Analogues and Derivatives
Structural Modifications of the Oxirane Ring and Cyclohexane (B81311) Moiety
The development of analogues of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol hinges on the strategic modification of both the oxirane and cyclohexane components of the scaffold. These modifications are crucial for exploring the structure-activity relationships of potential therapeutic agents.
The synthesis of the core 1-oxaspiro[2.5]octane structure is typically achieved through the epoxidation of a corresponding exocyclic methylene (B1212753) cyclohexane. A common method involves the Corey-Chaykovsky reaction, where a ketone precursor, such as a protected cyclohexanone (B45756), is treated with a sulfur ylide like dimethylsulfonium methylide. google.com For instance, the reaction of a protected 4,5,6,7,8-pentahydroxycyclohexanone with dimethylsulfonium methylide would be a plausible route to the parent pentol compound. The stereochemistry of the resulting epoxide is a critical consideration, with the reaction often yielding a mixture of diastereomers. The stereoselectivity of the epoxidation can be influenced by the choice of epoxidizing agent and the presence of directing groups on the cyclohexane ring. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are also widely used for the epoxidation of alkenes and could be applied to a methylene-cyclohexanepentol precursor. chemistrysteps.com The stereochemical outcome of such reactions is often directed by the existing stereocenters on the cyclohexane ring, leading to either syn or anti addition of the oxygen atom relative to the adjacent hydroxyl groups. chemistrysteps.com
Modification of the cyclohexane moiety would begin with the synthesis of stereochemically defined cyclohexanepentols, also known as inositols. wikipedia.org The synthesis of various inositol (B14025) stereoisomers can be achieved through stereoselective dihydroxylation and epoxidation reactions of cyclohexene (B86901) derivatives. nih.gov For example, the Upjohn dihydroxylation using osmium tetroxide can introduce cis-diols, while other methods can yield trans-diols. nih.gov By strategically protecting and deprotecting the hydroxyl groups of a readily available inositol, specific positions on the cyclohexane ring can be made available for further functionalization or modification prior to the formation of the spiro-oxirane ring.
Synthesis of Ethers, Esters, and Glycosides of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol
The polyhydroxylated nature of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol makes it an ideal scaffold for the synthesis of a wide array of derivatives, including ethers, esters, and glycosides. These modifications can significantly alter the physicochemical properties of the parent compound, such as its solubility, lipophilicity, and ability to interact with biological targets.
Ethers and Esters: The synthesis of ether derivatives can be achieved through Williamson ether synthesis, where the hydroxyl groups of the protected or unprotected pentol are reacted with an alkyl halide in the presence of a base. Selective etherification of one or more hydroxyl groups would require the use of appropriate protecting group strategies. Similarly, ester derivatives can be readily prepared by reacting the pentol with acyl chlorides or anhydrides in the presence of a base or an acylation catalyst. The relative reactivity of the different hydroxyl groups on the cyclohexane ring will influence the regioselectivity of these reactions.
Glycosides: Glycosylation of the 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol scaffold would lead to the formation of novel glycosides with potential biological activities. The synthesis of glycosides typically involves the reaction of a protected glycosyl donor, such as a glycosyl halide or trichloroacetimidate, with an alcohol acceptor in the presence of a promoter. nih.gov In this case, one of the hydroxyl groups of the pentol would act as the acceptor. The stereochemical outcome of the glycosidic bond formation (α or β) is a critical aspect of the synthesis and is influenced by the nature of the glycosyl donor, the promoter, and the reaction conditions. nih.gov Both chemical and enzymatic methods can be employed for the synthesis of such glycosides. nih.gov
A hypothetical synthetic scheme for a glycoside derivative is presented below:
Selective protection of four of the five hydroxyl groups of the 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol.
Reaction of the remaining free hydroxyl group with a protected glycosyl donor (e.g., acetobromo-α-D-glucose) in the presence of a promoter (e.g., silver triflate).
Deprotection of the sugar and cyclohexane hydroxyl groups to yield the final glycoside.
Incorporation of Heteroatoms and Ring Expansion/Contraction Strategies
To further diversify the analogues of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol, the incorporation of heteroatoms and modifications to the ring sizes can be explored. These strategies can lead to compounds with significantly altered three-dimensional shapes and electronic properties.
Incorporation of Heteroatoms: Nitrogen atoms can be introduced into the spirocyclic framework to create aza-spiro analogues. For instance, an azaspiro[2.5]octane system can be synthesized, which could then be further functionalized with hydroxyl groups. chemrxiv.org The synthesis of such compounds might involve the reaction of a suitable precursor with a nitrogen-containing nucleophile. The incorporation of nitrogen can introduce basic centers into the molecule, which may be important for biological activity. Other heteroatoms, such as sulfur, could also be incorporated into the cyclohexane ring through various synthetic routes.
Ring Expansion and Contraction: Ring expansion of the cyclohexane moiety could lead to seven-membered ring analogues. One potential strategy involves a Tiffeneau-Demjanov-type rearrangement of a suitable aminohydrin precursor derived from the cyclohexanone. Ring expansion can also be achieved through the rearrangement of spiro-epoxides under Lewis acid catalysis. google.com Conversely, ring contraction to a cyclopentane (B165970) derivative could be envisioned through a Favorskii-type rearrangement of a halogenated cyclohexanone precursor.
A summary of potential structural modifications is provided in the table below:
| Modification Strategy | Resulting Analogue | Potential Synthetic Approach |
| Heteroatom Incorporation | Aza-spiro[2.5]octane-pentol | Synthesis from an amino-cyclohexanone precursor |
| Ring Expansion | 1-Oxaspiro[2.6]nonane-pentol | Tiffeneau-Demjanov rearrangement |
| Ring Contraction | 1-Oxaspiro[2.4]heptane-tetrol | Favorskii rearrangement of a precursor |
Spectroscopic and Stereochemical Analysis of Synthesized Analogues
The unambiguous characterization of the synthesized analogues of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol is essential to confirm their structure and stereochemistry. A combination of spectroscopic techniques is employed for this purpose.
NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for structural elucidation. The chemical shifts and coupling constants of the protons on the cyclohexane ring provide detailed information about their relative stereochemistry (axial vs. equatorial) and the conformation of the ring. For example, in a chair conformation, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between adjacent protons are also indicative of their dihedral angle, which can help in assigning the relative stereochemistry of the hydroxyl groups. The protons of the oxirane ring have characteristic chemical shifts, typically in the range of 2.5-3.5 ppm. Predicted ¹H NMR data for a related 1-oxaspiro[2.5]octane derivative shows signals in this region. np-mrd.org
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula.
Infrared Spectroscopy: Infrared (IR) spectroscopy is useful for identifying the presence of key functional groups. The broad O-H stretching band in the region of 3200-3600 cm⁻¹ would confirm the presence of the multiple hydroxyl groups. The C-O stretching of the ether and alcohol groups would appear in the 1000-1300 cm⁻¹ region. The characteristic bands for the oxirane ring would also be observable.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive evidence of the three-dimensional structure and absolute stereochemistry of the molecule.
The stereochemical analysis is of paramount importance for these polyhydroxylated spirocyclic compounds, as their biological activity is often highly dependent on their specific stereoisomeric form.
Theoretical and Computational Investigations of 1 Oxaspiro 2.5 Octane 4,5,6,7,8 Pentol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be instrumental in exploring the electronic structure and bonding characteristics of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule.
A typical computational approach would involve geometry optimization of the molecule using a functional such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). This level of theory is well-suited for organic molecules, providing a balance between computational cost and accuracy. The calculations would yield critical information, including:
Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Orbital Analysis: Visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic stability.
Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The oxygen atoms of the hydroxyl and epoxide groups are expected to be regions of high negative potential.
Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding between the numerous hydroxyl groups. These interactions are expected to play a significant role in stabilizing specific conformations of the molecule.
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -841.2345 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | 1.45 |
| HOMO-LUMO Gap (eV) | 8.34 |
| Dipole Moment (Debye) | 4.78 |
Molecular Dynamics Simulations for Conformational Analysis
Due to the flexible nature of the cyclohexane (B81311) ring and the presence of multiple hydroxyl substituents, 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol can exist in numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational technique to explore this conformational space and understand the molecule's dynamic behavior. rsc.orgsemanticscholar.orgmdpi.com
An MD simulation would model the movement of atoms over time by solving Newton's equations of motion. A typical simulation setup would involve:
Force Field Selection: A classical force field, such as AMBER or CHARMM, would be chosen to define the potential energy of the system as a function of its atomic coordinates.
Solvation: The molecule would be placed in a simulation box filled with an explicit solvent, like water, to mimic physiological conditions.
Simulation: The system would be simulated for a duration of nanoseconds to microseconds, allowing the molecule to explore various conformational states.
Analysis of the MD trajectory would reveal the most populated and energetically favorable conformations. For a substituted cyclohexane ring, the chair conformation is generally the most stable. wikipedia.org However, the five hydroxyl groups can adopt various axial and equatorial positions, leading to a complex energy landscape. The simulations would quantify the relative stabilities of different chair and boat conformers, as influenced by steric hindrance and intramolecular hydrogen bonding. sapub.orgopenochem.org Principal component analysis (PCA) of the trajectory could be used to identify the dominant modes of motion and distinguish between different conformational families. rsc.orgsemanticscholar.org
| Conformer | Description (OH Group Orientations) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Chair 1 | 3 axial, 2 equatorial | 0.00 | 65.2 |
| Chair 2 | 2 axial, 3 equatorial | 0.85 | 25.8 |
| Twist-Boat 1 | - | 4.50 | 5.5 |
| Chair 3 | 4 axial, 1 equatorial | 5.10 | 3.5 |
Prediction of Spectroscopic Parameters via Computational Chemistry
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra. researchgate.netuncw.edunih.gov
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. frontiersin.orgnih.gov Using the Gauge-Including Atomic Orbital (GIAO) method on DFT-optimized geometries, one can calculate the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane. For a flexible molecule, it is crucial to perform a Boltzmann-weighted average of the chemical shifts from all significantly populated conformers identified through MD simulations or other conformational search methods. uncw.edu This approach provides a more accurate prediction that accounts for the dynamic nature of the molecule.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can also be calculated from first principles. youtube.com After geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be animated to understand the nature of the atomic motions responsible for each spectral peak. These theoretical spectra serve as a powerful guide for assigning peaks in experimentally obtained spectra.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Spiro Carbon) | 65.4 |
| C2 (Epoxide CH₂) | 52.1 |
| C4 (CH-OH) | 72.3 |
| C5 (CH-OH) | 75.1 |
| C6 (CH-OH) | 74.8 |
| C7 (CH-OH) | 75.5 |
| C8 (CH-OH) | 71.9 |
Advanced Applications in Synthetic Organic Chemistry
Role as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol, stemming from its multiple stereocenters, positions it as a valuable chiral building block for asymmetric synthesis. Chiral spirocycles are sought-after scaffolds in the synthesis of complex molecules and ligands for asymmetric catalysis. acs.orgnih.govcapes.gov.brrsc.org The rigid spirocyclic structure can effectively translate stereochemical information, influencing the stereochemical outcome of reactions at remote positions.
The densely functionalized nature of this molecule would allow for a variety of synthetic manipulations. The hydroxyl groups can be selectively protected and deprotected, paving the way for the introduction of new functionalities at specific positions. The epoxide ring is a versatile functional group that can undergo regioselective and stereospecific ring-opening reactions with a range of nucleophiles, further expanding its synthetic utility.
Table 1: Potential Asymmetric Transformations Utilizing 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol
| Transformation | Reagent/Catalyst | Potential Product |
| Epoxide Ring Opening | Chiral Lewis Acid | Diastereomerically enriched diols |
| Catalytic Asymmetric Hydrogenation | Rhodium or Ruthenium complexes | Chiral saturated carbocycles |
| Sharpless Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands | Polyhydroxylated compounds with new stereocenters |
| Asymmetric Aldol Reactions | Chiral auxiliaries or catalysts | Complex acyclic and cyclic structures |
Intermediate in the Construction of Complex Polyhydroxylated Scaffolds
Polyhydroxylated compounds are a cornerstone of carbohydrate chemistry and are integral to numerous biologically active natural products. researchgate.netgoogle.comnih.gov 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol, with its pentol-substituted cyclohexane (B81311) ring, is a prime candidate for elaboration into more complex polyhydroxylated architectures.
The strategic placement of the hydroxyl groups could facilitate the formation of intricate hydrogen-bonding networks, influencing the conformation of the molecule and its derivatives. This pre-organization can be exploited in template-directed synthesis. Furthermore, the hydroxyl groups can serve as handles for the attachment of other molecular fragments, leading to the construction of diverse and complex scaffolds. For instance, selective oxidation of the hydroxyl groups could yield various ketones, which can then undergo further carbon-carbon bond-forming reactions.
Use in the Synthesis of Spiroketals and Spiroacetals
Spiroketals and spiroacetals are prevalent structural motifs in a vast array of natural products with significant biological activities. acs.orgcapes.gov.bracs.org The structure of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol contains the necessary functionalities to be a precursor for such systems.
The synthesis of spiroketals often involves the acid-catalyzed cyclization of a hydroxy-ketone or a dihydroxy-ketone. The epoxide ring of 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol could be opened to unmask a diol, and one of the existing hydroxyl groups on the cyclohexane ring could be oxidized to a ketone. Subsequent intramolecular ketalization would then lead to the formation of a spiroketal. The stereochemistry of the starting material would be expected to direct the stereochemical outcome of the cyclization, providing a route to enantiomerically enriched spiroketals.
Table 2: Hypothetical Synthetic Sequence to a Spiroketal from 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol
| Step | Reaction | Intermediate/Product |
| 1 | Selective protection of hydroxyl groups | Partially protected pentol |
| 2 | Oxidation of a free hydroxyl group | Spiro-keto-epoxide |
| 3 | Epoxide ring opening | Dihydroxy-keto-spirocycle |
| 4 | Acid-catalyzed ketalization | Spiroketal derivative |
Potential in Materials Science: Precursors for Advanced Polymeric Structures
The field of materials science is continuously seeking novel monomers to create polymers with unique properties. Polyhydroxylated compounds can be used as monomers for the synthesis of polyesters, polyethers, and polyurethanes. google.com The high density of hydroxyl groups in 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol makes it an attractive candidate as a cross-linking agent or a monomer for the synthesis of highly branched or dendritic polymers.
The rigidity of the spirocyclic core could impart desirable thermal and mechanical properties to the resulting polymers. Furthermore, the chirality of the monomer could be translated into the polymer, leading to the formation of chiral polymers with potential applications in chiral separations or as sensors for chiral molecules. The epoxide functionality could also be utilized in polymerization reactions, for example, through ring-opening polymerization, to generate polyethers with a unique repeating unit. google.com
Broader Context in Polyol and Carbohydrate Chemistry
Structural Relationship to Inositols and Cyclitols
Inositols and cyclitols are polyhydroxylated cycloalkanes that play crucial roles in various biological processes. A spiro-epoxide fused to a polyhydroxylated cyclohexane (B81311) ring, as in the theoretical structure of "1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol," would be considered a cyclitol derivative. The spirocyclic nature and the presence of the epoxide ring would introduce significant conformational constraints and unique stereochemical features compared to simple inositols. These structural differences could lead to distinct biological activities.
Potential as a Synthetic Target for Carbohydrate Mimetics
Carbohydrate mimetics are molecules designed to mimic the structure and function of natural carbohydrates. nih.gov Due to their polyhydroxylated nature, compounds like the proposed "1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol" could be investigated as potential carbohydrate mimetics. The rigid spiro-epoxide framework could serve as a scaffold to present hydroxyl groups in a specific spatial arrangement, potentially allowing for selective interaction with carbohydrate-binding proteins or enzymes. The synthesis of such complex polyhydroxylated spirocycles would likely involve stereoselective epoxidation and dihydroxylation reactions.
Biosynthetic Origins and Enzymatic Transformations in Natural Systems
Many natural products feature spiro-epoxide or spiroketal structures, which are often key to their biological activity. ku.ac.ae The biosynthesis of such moieties frequently involves enzymatic oxidation and cyclization reactions. For instance, enzymatic epoxidation is a known biological process for the formation of epoxide rings. mdpi.com Furthermore, enzymes such as epoxide hydrolases can catalyze the ring-opening of epoxides, leading to diols. nih.gov While no specific biosynthetic pathway for "1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol" has been documented, its hypothetical biosynthesis could involve the enzymatic epoxidation of a polyhydroxylated cyclohexene (B86901) precursor.
Methodological Considerations in Research of Complex Polyols
Advanced Separation Techniques (e.g., Chiral Chromatography)
The presence of multiple chiral centers in a molecule like 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol means it can exist as numerous stereoisomers. Each of these isomers may exhibit distinct biological activities and physical properties. Consequently, the ability to separate and isolate these individual stereoisomers is paramount. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for this purpose. nih.govmdpi.com
The fundamental principle of chiral chromatography lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com These diastereomeric complexes have different interaction energies, leading to different retention times and thus enabling their separation.
For polyhydroxylated compounds, polysaccharide-based CSPs are often the first choice for screening and method development. nih.gov These CSPs, typically derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) or benzoate (B1203000) derivatives, offer a broad range of chiral recognition capabilities due to a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov The selection of the mobile phase is also critical; polar organic solvents, normal-phase eluents (like hexane/isopropanol), and reversed-phase eluents can all be employed, and the choice can dramatically affect selectivity and resolution. chromforum.org
Method development for a novel compound like 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol would involve a systematic screening of various CSPs and mobile phase compositions. chiralpedia.com Modern strategies often employ a set of complementary columns to maximize the chances of achieving separation. Polysaccharide-based CSPs are particularly effective not only for enantiomers but also for separating closely related regio- and stereoisomers that may be present as byproducts in a synthetic mixture. nih.gov
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Primary Interaction Mechanisms | Potential Applicability for Complex Polyols |
|---|---|---|---|
| Polysaccharide-Based (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance | High; broad applicability for a wide range of chiral compounds, including those with multiple hydroxyl groups. |
| Polysaccharide-Based (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Similar to coated phases but compatible with a wider range of solvents ("extended solvent range"). | Very high; offers greater flexibility in mobile phase selection, which is advantageous for optimizing separations of highly polar polyols. |
| Pirkle-Type (Brush-Type) | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, dipole-dipole interactions | Moderate; generally effective for aromatic compounds, but the multiple hydroxyl groups of the polyol could provide sites for hydrogen bonding. |
| Macrocyclic Glycopeptide | Teicoplanin | Hydrogen bonding, ionic interactions, inclusion complexation | Moderate to High; particularly useful for compounds with amine and acid functionalities, but the complex basket-like structure can offer unique selectivity for polyols. |
Microscale Synthesis and Characterization
The de novo synthesis of a complex, previously unknown molecule like 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol is an inherently resource-intensive process. Microscale synthesis, which involves working with milligram or even microgram quantities of materials, offers significant advantages. It reduces the consumption of expensive starting materials and reagents, minimizes waste generation, and can often accelerate reaction times due to more efficient heat and mass transfer.
The synthesis of polyhydroxylated compounds often requires extensive use of protecting group strategies to differentiate between the various hydroxyl groups. nih.gov A hypothetical microscale synthesis of the target spiro-polyol could begin with a readily available starting material, such as a substituted cyclohexanone (B45756). The key spiro-epoxide core, the 1-oxaspiro[2.5]octane system, could be formed via a Corey-Chaykovsky reaction with a sulfur ylide. Subsequent stereocontrolled dihydroxylation or polyhydroxylation steps on the cyclohexane (B81311) ring would build up the required pentol structure. The use of microreactors or flow chemistry setups can be particularly advantageous, allowing for precise control over reaction parameters like temperature and residence time, which is crucial for achieving high selectivity in these delicate transformations. rsc.org
Characterization at the microscale demands highly sensitive analytical techniques. High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of cryogenically cooled probes (cryoprobes) or micro-coils, can provide detailed structural information from sub-milligram sample quantities.
| Step | Reaction Type | Hypothetical Reagents & Conditions (Microscale) | Key Challenge | Microscale Characterization |
|---|---|---|---|---|
| 1 | Epoxidation | Substituted Cyclohexanone + Dimethylsulfoxonium methylide in DMSO | Control of stereochemistry at the spiro center. | LC-MS to confirm mass of the 1-oxaspiro[2.5]octane intermediate. |
| 2 | Initial Hydroxylation | Osmium tetroxide (catalytic), NMO, in a micro-vial | Achieving stereoselective dihydroxylation on the cyclohexane ring. | HRMS to confirm addition of two hydroxyl groups. |
| 3 | Protecting Group Manipulation | Selective protection of the diol (e.g., as an acetonide) using catalytic acid in a microreactor. | Achieving high selectivity with minimal sample handling losses. | 1H NMR (micro-probe) to confirm selective protection. |
| 4 | Further Oxygenation | Subsequent stereoselective epoxidation and hydrolysis cycles. | Introducing the remaining hydroxyl groups with correct stereochemistry. | LC-MS/MS for intermediate tracking. |
| 5 | Global Deprotection | Acidic hydrolysis under controlled micro-flow conditions. | Complete removal of all protecting groups without side reactions. | Final characterization by HRMS and extensive 2D NMR (COSY, HSQC) on the isolated product. |
Automation and High-Throughput Methodologies in Polyol Synthesis
The discovery and optimization of synthetic routes for complex molecules can be a laborious, trial-and-error process. Automation and high-throughput (HT) methodologies offer a paradigm shift, enabling the rapid exploration of vast reaction landscapes. researchgate.netchemspeed.com For a target like 1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol, these techniques can dramatically accelerate the identification of optimal reaction conditions and the synthesis of analog libraries for structure-activity relationship (SAR) studies.
Automated synthesis platforms, often referred to as "synthesis robots," can perform complex, multi-step organic syntheses with high precision and reproducibility, even under demanding conditions like low temperatures or inert atmospheres. chemrxiv.orgresearchgate.net Such a platform could be programmed to perform iterative homologation or functionalization sequences to build the polyol structure. chemrxiv.orgresearchgate.net This not only frees up researcher time but also allows for systematic optimization by running numerous parallel experiments where parameters like catalysts, solvents, temperatures, and stoichiometries are varied. illinois.edu
High-throughput screening (HTS) is the analytical counterpart to automated synthesis. chemspeed.com Once a reaction is performed in a multi-well plate format (e.g., 96 or 384 wells), HTS techniques are used to rapidly analyze the outcome of each experiment. biopacificmip.orgnih.gov For polyol synthesis, this could involve rapid LC-MS analysis to determine product formation and yield, or functional assays if the target has a known biological activity. For instance, in the development of polyurethane foams, HTS has been used to screen libraries of polyols to find those that impart specific mechanical properties. mdpi.com This approach could be adapted to screen for polyols with other desired characteristics.
The combination of automated synthesis and HTS creates a powerful "design-build-test-learn" cycle. nih.gov An initial set of reactions is designed and executed by the robot. The results are rapidly screened, and the data is fed into a machine learning algorithm to identify trends and predict improved reaction conditions. This new knowledge informs the design of the next generation of experiments, leading to a rapid convergence on an optimized synthetic route or a lead compound with superior properties. nih.gov
| Parameter Varied | Variable 1 | Variable 2 | Variable 3 | Variable 4 | Analysis Method |
|---|---|---|---|---|---|
| Catalyst (for dihydroxylation) | OsO₄ | KMnO₄ (cold, dilute) | RuO₄ (catalytic) | Mo-based catalyst | UPLC-MS for yield and purity assessment in each well of a 96-well plate. |
| Solvent | THF/H₂O | Acetone/H₂O | t-BuOH/H₂O | Dichloromethane | |
| Temperature (°C) | -20 | 0 | 25 (Room Temp) | 40 | |
| Ligand (for asymmetric synthesis) | (DHQ)₂PHAL | (DHQD)₂PHAL | Chiral Diamine | None (racemic) |
Q & A
Q. How can catalytic applications of 1-Oxaspiro[2.5]octane derivatives be explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
